molecular formula C17H22FN3O4S2 B2658287 1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 956251-18-6

1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine

Cat. No. B2658287
CAS RN: 956251-18-6
M. Wt: 415.5
InChI Key: MQNVMOWEDAYTPX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and two sulfonyl groups. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings will contribute to the rigidity of the molecule, while the sulfonyl groups could participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound will be influenced by the functional groups present. The sulfonyl groups are likely to be quite reactive, and could participate in a variety of reactions. The pyrazole and piperidine rings may also undergo reactions, particularly at positions activated by the sulfonyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound will be influenced by its molecular structure. The presence of multiple polar sulfonyl groups suggests that this compound could have relatively high solubility in polar solvents .

Scientific Research Applications

Antibacterial Properties

  • A study by Aziz‐ur‐Rehman et al. (2017) explored the synthesis of derivatives of 1,3,4-oxadiazole, sulfamoyl, and piperidine, which include compounds related to the one . These derivatives exhibited significant antibacterial properties, suggesting potential applications in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Electrophilic Substitution Reactions

  • Research by Weiss and Pühlhofer (2001) demonstrates the transformation of 4-fluorobenzenesulfonyl chloride, a closely related compound, into N-sulfonylpyridinium triflates. This study highlights the electrostatic activation of SNAr reactivity, a crucial aspect in organic synthesis, indicating the compound's potential in facilitating specific organic reactions (Weiss & Pühlhofer, 2001).

Antimicrobial and Anti-Enzymatic Activities

  • A 2019 study by A. Rehman et al. involved the synthesis of substituted 1,3,4-oxadiazole derivatives, which included compounds similar to the one . These compounds showed moderate to excellent inhibition of bacteria and displayed anti-enzymatic activity against the urease enzyme. This research points to the potential application of these compounds in antimicrobial and enzyme inhibition therapies (A. Rehman et al., 2019).

Photoinduced Desulfonylation

  • Hasegawa et al. (2018) conducted a study on a visible light-promoted process for desulfonylation of N-sulfonylamides and -amines. This process could transform various substrates into desulfonylated products, suggesting applications in photochemistry and material sciences (Hasegawa et al., 2018).

Structural Analysis in Herbicides

  • The crystal structure of azimsulfuron, which includes a sulfonylurea herbicide, was analyzed by Jeon et al. (2015). Such structural analyses are crucial in the development of effective herbicides and understanding their interactions at the molecular level (Jeon et al., 2015).

COX-2 Inhibition

  • A study on cyclooxygenase-2 (COX-2) inhibitors by Penning et al. (1997) revealed the development of a series of sulfonamide-containing derivatives for potential therapeutic applications in conditions like arthritis (Penning et al., 1997).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. It could be of interest for further study in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

1-[1-(4-fluorophenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O4S2/c1-12-5-4-10-20(11-12)27(24,25)17-13(2)19-21(14(17)3)26(22,23)16-8-6-15(18)7-9-16/h6-9,12H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNVMOWEDAYTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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